molecular formula C13H11NO3 B3044344 3-(2-Methoxyphenyl)isonicotinic acid CAS No. 100004-81-7

3-(2-Methoxyphenyl)isonicotinic acid

Cat. No.: B3044344
CAS No.: 100004-81-7
M. Wt: 229.23 g/mol
InChI Key: MEYHBIZGGUXZHE-UHFFFAOYSA-N
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Description

Overview of Isonicotinic Acid Derivatives in Chemical Research

Isonicotinic acid, or pyridine-4-carboxylic acid, is a pyridine (B92270) derivative with a carboxylic acid group at the 4-position. chemicalbook.com Its derivatives form a large and important class of compounds in chemical research, primarily due to their prominence in medicinal chemistry and materials science. The isonicotinic acid hydrazide, famously known as isoniazid, is a cornerstone in the treatment of tuberculosis, highlighting the therapeutic potential of this chemical family. mdpi.comresearchgate.net

The research into isonicotinic acid derivatives has expanded significantly beyond antitubercular agents. Scientists have synthesized and investigated a vast array of these compounds, revealing a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.gov For instance, certain isonicotinic acid-derived 1,3,4-oxadiazoles have demonstrated potent anti-inflammatory activity. nih.gov The versatility of the isonicotinic acid scaffold allows for structural modifications that can tune the biological and physical properties of the resulting molecules. This has made it a valuable building block in the design of novel therapeutic agents.

In the realm of materials science, isonicotinic acid derivatives are utilized as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen and the carboxylate group provide excellent coordination sites for metal ions, enabling the formation of complex and functional supramolecular structures.

Significance of (Methoxyphenyl)isonicotinic Acid Scaffolds in Organic Chemistry

(Methoxyphenyl)isonicotinic acid scaffolds have been utilized in the synthesis of complex molecules with specific functions. For example, they have been incorporated into porphyrin structures, which are investigated for their photophysical properties and potential applications in materials science as semiconductor materials. semanticscholar.orgresearchgate.net In these systems, the methoxyphenyl group can modulate the fluorescence intensity and quantum yield of the porphyrin. semanticscholar.org

Furthermore, the presence of both the pyridine and methoxyphenyl moieties provides multiple sites for further functionalization, making these scaffolds versatile intermediates in multi-step organic syntheses. Research has shown that N-(methoxyphenyl) derivatives of pyridine-containing thiosemicarbazones exhibit notable anticancer and antioxidant activities, suggesting the potential of the methoxyphenyl group to enhance biological efficacy. mdpi.com

Research Landscape of 3-(2-Methoxyphenyl)isonicotinic Acid within Pyridine Chemistry

The specific compound, this compound, belongs to the class of 3-aryl-isonicotinic acids. The synthesis of such compounds is a key topic within pyridine chemistry, often involving modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. mdpi.comyoutube.com In the context of this compound, a plausible synthetic route would involve the Suzuki coupling of a 3-halo-isonicotinic acid derivative with 2-methoxyphenylboronic acid. researchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

While the synthetic methodology for accessing 3-aryl-isonicotinic acids is well-established, a review of the current scientific literature indicates that dedicated research on the synthesis, characterization, and application of this compound itself is limited. Much of the research on arylated nicotinic and isonicotinic acids focuses on their importance as building blocks in the discovery of new drugs. scispace.com

The research landscape for related compounds, such as those with different substitution patterns on the phenyl ring or at different positions on the pyridine ring, is more extensive. For instance, studies on porphyrins incorporating (4-methoxyphenyl) and isonicotinic acid moieties have been published, detailing their synthesis and photophysical properties. semanticscholar.orgnih.gov The lack of specific data for the 3-(2-methoxyphenyl) isomer suggests that this particular compound remains a relatively unexplored area of pyridine chemistry, representing an opportunity for future investigation into its unique properties and potential applications.

Data Tables

Table 1: General Properties of Isonicotinic Acid

PropertyValue
Chemical FormulaC₆H₅NO₂
Molar Mass123.11 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point319 °C (sublimes)
Water SolubilitySlightly soluble in cold water, soluble in hot water

Data sourced from publicly available chemical databases.

Table 2: Common Synthetic Reactions for Isonicotinic Acid Derivatives

Reaction TypeDescription
EsterificationReaction of the carboxylic acid group with an alcohol to form an ester.
AmidationReaction of the carboxylic acid group with an amine to form an amide.
Hydrazide FormationReaction with hydrazine (B178648) to form a hydrazide, a key step in the synthesis of isoniazid.
Cross-Coupling Reactions(e.g., Suzuki, Heck) Used to introduce aryl or other substituents onto the pyridine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-9(12)11-8-14-7-6-10(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYHBIZGGUXZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540644
Record name 3-(2-Methoxyphenyl)pyridine-4-carboxylic acid
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Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-81-7
Record name 3-(2-Methoxyphenyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100004-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)pyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Isonicotinic Acid Derivatives

The synthesis of substituted isonicotinic acids, which are isomers of nicotinic acid, can be achieved through various strategic approaches that build or modify the pyridine-4-carboxylate core. nih.gov These methods range from classical multi-step sequences to modern, highly efficient catalytic and multi-component reactions.

Multi-component reactions (MCRs) have emerged as a powerful tool in heterocyclic chemistry, offering atom economy and procedural simplicity by combining three or more reactants in a single step to form a complex product. mdpi.comnih.gov Various MCRs for the synthesis of the pyridine (B92270) core have been developed, often utilizing reactants like aldehydes, ketones, malononitrile, and an ammonium (B1175870) source to construct the polysubstituted ring system. nih.govgoogle.com While many of these methods produce highly functionalized pyridines, they can be adapted to generate precursors for isonicotinic acid derivatives.

More traditional multi-step approaches often begin with pre-formed pyridine rings, such as picolines. nih.gov For instance, isonicotinic acid itself can be synthesized from gamma-picoline (4-methylpyridine) through oxidation. nih.gov Subsequent derivatization of the isonicotinic acid core is a common multi-step strategy. This can involve:

Esterification or Amidation: The carboxylic acid group is converted into esters or amides to facilitate further reactions or to act as protecting groups. mdpi.com

Hydrazinolysis: Esters of isonicotinic acid can be reacted with hydrazine (B178648) hydrate (B1144303) to form isonicotinic acid hydrazide (Isoniazid), a key intermediate for synthesizing a wide array of derivatives. nih.gov

Protection-Deprotection Sequences: In complex syntheses, protecting groups may be employed for other functional groups on the molecule, such as amines, requiring additional steps for their introduction and removal. mdpi.com

A representative multi-step synthesis of isonicotinate (B8489971) derivatives is outlined below, showcasing the conversion of isonicotinic acid into more complex amides.

StepReactantsReagents/ConditionsProduct Type
1Isonicotinic Acid, AminophenolDi-tert-butyl pyrocarbonate, Et₃NN-Boc-protected aminophenol
2N-Boc-protected aminophenol, Isonicotinic AcidDCC, DMAP, DMFProtected Isonicotinate Ester
3Protected Isonicotinate EsterTFA, CH₂Cl₂Deprotected Amino-Isonicotinate
4Deprotected Amino-IsonicotinateAcid Anhydride, CH₃OHLipophilic Isonicotinate Derivative

This table illustrates a multi-step pathway to synthesize functionalized isonicotinate derivatives, involving protection, coupling, deprotection, and final derivatization steps. mdpi.com

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The Suzuki-Miyaura coupling, which pairs an organoboron species (like a boronic acid or ester) with an organic halide or triflate, is particularly effective for the arylation of pyridine rings. evonik.combeilstein-journals.org This reaction is a cornerstone for synthesizing 3-aryl isonicotinic acids from 3-haloisonicotinic acid precursors. synfinedrugs.com The general catalytic cycle for a Suzuki coupling is well-established, involving oxidative addition, transmetalation, and reductive elimination steps. evonik.com

Beyond C-C bond formation, other coupling reactions are vital for derivatizing the carboxylic acid moiety. Peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used to form amide or ester linkages by activating the carboxylic acid. google.comresearchgate.net This method is instrumental in attaching isonicotinic acid to alcohols, phenols, or amines to create a diverse range of functionalized derivatives. mdpi.comgoogle.com

Synthesis of 3-(2-Methoxyphenyl)isonicotinic Acid and Related Structures

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a functional group interconversion. This strategy leverages commercially available or readily synthesized precursors to construct the target biaryl structure.

The primary synthetic strategy relies on two key intermediates: a halogenated isonicotinate and an arylboronic acid.

Pyridine Precursor (Electrophile): The preferred precursor is an ester of 3-bromo- (B131339) or 3-chloro-isonicotinic acid, such as Methyl 3-bromoisonicotinate . ikigaicorporation.comontosight.airesearchgate.net The methyl ester serves two purposes: it protects the carboxylic acid, which could otherwise interfere with the coupling reaction, and it enhances the solubility of the substrate in organic solvents. This intermediate is commercially available or can be prepared by the esterification of 3-bromoisonicotinic acid. ikigaicorporation.comresearchgate.net

Aryl Precursor (Nucleophile): The corresponding boronic acid, (2-Methoxyphenyl)boronic acid , is the second required component. This reagent is also commercially available and is widely used as a building block in organic synthesis for introducing the 2-methoxyphenyl group. It can be synthesized in the laboratory from 2-bromoanisole (B166433) through lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.

The Suzuki-Miyaura coupling of these two precursors forms the carbon-carbon bond between the C3 position of the pyridine ring and the phenyl ring, yielding the intermediate methyl 3-(2-methoxyphenyl)isonicotinate.

RolePrecursor NameChemical StructureKey Synthetic Route
Electrophile Methyl 3-bromoisonicotinateBr-C₅H₃N-COOCH₃Esterification of 3-bromoisonicotinic acid
Nucleophile (2-Methoxyphenyl)boronic acidCH₃O-C₆H₄-B(OH)₂Lithiation of 2-bromoanisole followed by reaction with a trialkyl borate

This table summarizes the key precursors for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

The final step in the synthesis of this compound is a crucial functional group interconversion: the hydrolysis of the methyl ester intermediate. This reaction converts the ester back into the carboxylic acid. The hydrolysis is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the carboxylate salt and precipitate the final product.

Coupling: Reaction of Methyl 3-bromoisonicotinate with (2-Methoxyphenyl)boronic acid.

Hydrolysis: Conversion of the resulting Methyl 3-(2-methoxyphenyl)isonicotinate to this compound.

This two-step sequence, combining a powerful C-C bond-forming reaction with a standard functional group interconversion, represents a robust and efficient pathway to the target molecule and its analogues.

Utility as a Chemical Building Block in Organic Synthesis

This compound is a valuable organic building block, a term used for functionalized molecules that serve as components for the modular assembly of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively addressed to construct diverse chemical entities for applications in pharmaceutical and materials science.

The primary functional groups that enable its use as a synthetic intermediate are:

The Carboxylic Acid Group: This is the most versatile handle for derivatization. It can be readily converted into a wide range of functional groups, including esters, amides, acid chlorides, and hydrazides, through well-established protocols. mdpi.comnih.gov This allows for the attachment of the 3-(2-methoxyphenyl)pyridine (B1608795) scaffold to other molecules of interest, making it a key component in fragment-based drug discovery.

The Pyridine Nitrogen: The basic nitrogen atom in the pyridine ring can be quaternized with alkyl halides to form pyridinium (B92312) salts or can act as a ligand to coordinate with metal centers in the synthesis of organometallic complexes.

The Aromatic Rings: The pyridine and phenyl rings can potentially undergo further functionalization, such as electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

While specific examples of this compound being used as a starting material in published literature are not widespread, its structural motifs are present in more complex molecules. For instance, isonicotinic acid derivatives are used as precursors for anti-inflammatory agents, anticancer compounds, and porphyrins. mdpi.comgoogle.com The biaryl structure is a common feature in many pharmaceuticals, and this compound provides a pre-formed biaryl pyridine scaffold, making it an attractive intermediate for synthesizing target molecules that require this core structure.

Applications in Complex Molecular Architecture

The unique structural characteristics of this compound, featuring a pyridine core, a carboxylic acid functional group, and a sterically influential ortho-methoxyphenyl substituent, make it a valuable component in the construction of complex, multi-component molecular assemblies. The pyridine nitrogen and the carboxylic acid group offer multiple points for modification and linkage, while the methoxyphenyl group can influence the conformational properties and intermolecular interactions of the resulting superstructure.

One notable application of isonicotinic acid derivatives is in the synthesis of porphyrins, which are large heterocyclic macrocycles with significant roles in biological systems and materials science. researchgate.netsemanticscholar.org While direct examples involving this compound are not prevalent in readily available literature, the established synthetic routes for porphyrins possessing an isonicotinic acid moiety can be extrapolated. researchgate.netsemanticscholar.org In a typical approach, the isonicotinic acid derivative can be incorporated as one of the meso-substituents on the porphyrin ring. The carboxylic acid functionality can then be used to anchor the porphyrin to surfaces or to link it to other molecules, forming elaborate supramolecular structures. The 2-methoxyphenyl group, due to its position and steric bulk, would likely impose a non-planar orientation relative to the porphyrin core, a feature that can be exploited to modulate the electronic and photophysical properties of the final assembly.

Research into related structures has demonstrated that the introduction of different substituents on the phenyl ring of isonicotinic acid-containing porphyrins can significantly impact their fluorescence spectra and surface photovoltage measurements. researchgate.net This suggests that the 2-methoxy group in this compound could be used to fine-tune the properties of such complex architectures for applications in areas like optoelectronic devices and photodynamic therapy.

Strategic Role in Scaffold Diversity Generation

In medicinal chemistry and drug discovery, the generation of diverse molecular scaffolds is crucial for exploring new chemical space and identifying novel therapeutic agents. This compound serves as a strategic starting point for creating a variety of molecular frameworks due to its inherent functionalities that allow for a range of chemical transformations.

The carboxylic acid group is a versatile handle for diversification. It can be readily converted into a variety of other functional groups, such as esters, amides, and hydrazides, through standard coupling reactions. nih.govmdpi.com For instance, coupling with different amines or alcohols can rapidly generate a library of compounds with diverse physicochemical properties. Furthermore, the isonicotinic acid core itself can be a platform for generating structural diversity. The pyridine ring can undergo C-H functionalization, a powerful technique for introducing various substituents at specific positions. nih.gov Palladium-catalyzed direct arylation, for example, allows for the introduction of additional aryl groups onto the pyridine ring, leading to highly decorated and structurally complex scaffolds. nih.gov

Below is a table summarizing potential diversification strategies for this compound:

Functional Group Transformation Potential Reagents Resulting Scaffold
Carboxylic AcidAmide CouplingVarious Amines, Coupling Agents (e.g., DCC, HATU)Isonicotinamides
Carboxylic AcidEsterificationVarious Alcohols, Acid or Base CatalysisIsonicotinate Esters
Carboxylic AcidHydrazide FormationHydrazine HydrateIsonicotinohydrazides
Pyridine RingC-H ArylationAryl Bromides, Palladium CatalystDi- or Tri-aryl Pyridines
Pyridine RingN-OxidationOxidizing Agents (e.g., m-CPBA)Pyridine N-oxides

This strategic approach to modifying the core structure of this compound allows for the systematic exploration of chemical space, increasing the probability of discovering compounds with desired biological activities.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei. For a molecule like 3-(2-Methoxyphenyl)isonicotinic acid, ¹H and ¹³C NMR are fundamental for determining its structure.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methoxyphenyl ring, and the methoxy (B1213986) group.

The key expected signals would include:

Isonicotinic Acid Protons: The pyridine ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. The protons adjacent to the nitrogen (at positions 2 and 6) would be the most downfield.

Methoxyphenyl Protons: The four protons on the 2-methoxyphenyl ring would appear in the aromatic region (typically δ 6.8-7.5 ppm). Their specific shifts and splitting patterns (multiplicity) would depend on their position relative to the methoxy group and the point of attachment to the pyridine ring.

Methoxy Protons: A characteristic singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected in the upfield region, typically around δ 3.8-4.0 ppm. libretexts.org

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would likely appear as a broad singlet at a very downfield position (δ 10-13 ppm or higher), and its visibility may depend on the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Pyridine Ring (H2, H6)8.5 - 9.0Doublet / Singlet
Pyridine Ring (H5)7.5 - 8.0Doublet
Methoxyphenyl Ring6.8 - 7.5Multiplet
Methoxy (-OCH₃)3.8 - 4.0Singlet

Note: This table is illustrative. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected spectral features include:

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) would be the most downfield signal, typically appearing in the δ 160-180 ppm range.

Aromatic Carbons: The carbons of both the pyridine and phenyl rings would resonate in the δ 110-160 ppm region. The carbon attached to the oxygen of the methoxy group would be significantly downfield (around δ 155-160 ppm), while carbons attached to nitrogen in the pyridine ring also show characteristic downfield shifts.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would appear at a much higher field (upfield), typically in the δ 55-60 ppm range. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH)160 - 180
Phenyl Ring (C-O)155 - 160
Pyridine & Phenyl Rings (C, C-N)110 - 155
Methoxy (-OC H₃)55 - 60

Note: This table is illustrative and based on typical chemical shift ranges for these functional groups.

While this compound does not have chiral centers, advanced NMR techniques could be used to confirm assignments and study its conformation. Due to steric hindrance, the phenyl and pyridine rings are not coplanar.

COSY (Correlation Spectroscopy): This 2D NMR technique would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), helping to definitively assign the protons on both aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This could provide insights into the preferred rotational conformation (dihedral angle) between the pyridine and methoxyphenyl rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy measures the energy of molecular vibrations (stretching, bending, twisting) and is used to identify the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. The spectrum of this compound would be dominated by absorptions from its key functional groups.

Key expected vibrational bands include:

O-H Stretch: A very broad absorption band is expected between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-H stretching of the methoxy group would be just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is characteristic of the carbonyl group (C=O) in the carboxylic acid. semanticscholar.org

C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region would correspond to the stretching vibrations within the aromatic pyridine and phenyl rings.

C-O Stretches: Strong bands corresponding to the C-O stretching of the carboxylic acid and the aryl-ether linkage of the methoxy group would be expected in the 1200-1320 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. semanticscholar.org

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic, -OCH₃)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1680 - 1720Strong
C=C / C=N stretches (Aromatic)1450 - 1620Medium-Strong
C-O stretch (Ether & Acid)1000 - 1320Strong

Note: This table is illustrative. The exact position and intensity of peaks can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the aromatic rings.

Symmetrical vibrations and those involving non-polar bonds often produce strong Raman signals. The symmetric "breathing" modes of the phenyl and pyridine rings, which are often weak in the IR spectrum, would be expected to give strong signals in the Raman spectrum.

The C=C and C=N stretching vibrations of the aromatic systems would also be prominent.

In contrast to IR, the O-H and C=O stretching vibrations of the carboxylic acid group are typically weaker in Raman spectra. nih.gov

A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly its system of conjugated π-electrons. For aromatic compounds like this compound, which contains both a phenyl and a pyridine ring, the UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* transitions.

While specific experimental data for the UV-Vis absorption and emission of this compound are not widely available in the cited literature, the characteristics can be inferred from related structures. The parent molecule, isonicotinic acid, exhibits absorption maxima at approximately 214 nm and 264 nm. sielc.com The presence of the 2-methoxyphenyl substituent on the pyridine ring is expected to influence these absorption bands. The methoxy group, being an electron-donating group, and the phenyl ring, extending the conjugated system, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isonicotinic acid.

In studies of more complex systems incorporating isonicotinic acid moieties, such as porphyrins, the electronic absorption spectra are dominated by the transitions within the large macrocycle. researchgate.net However, the electronic properties of the substituents, including methoxyphenyl groups, do have a discernible, albeit smaller, influence on the precise wavelengths of these absorptions. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related molecules have shown multiple absorption peaks, with the electronic transitions being a mix of HOMO to LUMO and other orbital transitions. scielo.org.za

Compound Reported Absorption Maxima (λmax) Reference
Isonicotinic Acid214 nm, 264 nm sielc.com

This table presents data for the parent compound to provide context for the expected spectral characteristics of this compound.

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been electronically excited. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a Stokes shift). The efficiency of fluorescence is quantified by the fluorescence quantum yield.

Specific fluorescence data for this compound is not readily found in the literature. However, studies on derivatives of isonicotinic acid suggest that these molecules can be fluorescent. For instance, isonicotinic acid hydrazide is used as a fluorescent label in HPLC detection. mpbio.com In larger molecular assemblies, such as porphyrins functionalized with methoxyphenyl and isonicotinic acid groups, significant fluorescence is observed. researchgate.net The substituents on the porphyrin ring, including the methoxyphenyl group, have been shown to influence the fluorescence quantum yields. researchgate.net It is plausible that this compound itself would exhibit fluorescence, likely with emission in the ultraviolet or blue region of the spectrum, though experimental verification is needed.

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound with high accuracy. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This provides a precise molecular mass, which is crucial for confirming the elemental composition of a newly synthesized compound.

The molecular formula for this compound is C₁₃H₁₁NO₃. Based on this, the calculated monoisotopic mass is approximately 229.07 g/mol . While an experimental mass spectrum for this specific compound is not available in the provided search results, data for a closely related isomer, 2-(3-Methoxyphenyl)isonicotinic acid, confirms a molecular weight of 229.24. pharmaffiliates.com The NIST WebBook provides mass spectral data for similar but not identical compounds, such as 3-(2-methoxyphenyl)propionic acid and various esters and amides of isonicotinic acid, which can be used to predict potential fragmentation patterns. nist.govnist.govnist.gov Electron ionization mass spectrometry of such aromatic carboxylic acids typically shows a prominent molecular ion peak and fragmentation corresponding to the loss of COOH, as well as cleavage at the ether linkage.

Compound Molecular Formula Calculated Monoisotopic Mass ( g/mol )
This compoundC₁₃H₁₁NO₃229.07
2-(3-Methoxyphenyl)isonicotinic acidC₁₃H₁₁NO₃229.24 (reported Mol. Weight) pharmaffiliates.com

This table provides the calculated mass for the title compound and reported molecular weight for a closely related isomer.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

As of the latest literature search, a solved crystal structure for this compound has not been reported. However, the crystal structures of numerous related compounds containing methoxyphenyl and isonicotinic acid or piperazine (B1678402) moieties have been determined. mdpi.commdpi.comnih.govresearchgate.net These studies reveal common structural motifs. For example, isonicotinic acid derivatives often form hydrogen-bonded networks through their carboxylic acid and pyridine nitrogen functionalities. chemicalbook.com The presence of the methoxyphenyl group can influence the crystal packing through van der Waals interactions and potential C-H···O hydrogen bonds. A hypothetical crystal structure of this compound would likely exhibit a non-planar conformation due to steric hindrance between the two aromatic rings, with a specific torsion angle defining their relative orientation.

Technique Information Yielded Status for this compound
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, bond angles, intermolecular interactionsCrystal structure not yet reported in the literature.

This table summarizes the status of X-ray diffraction analysis for the title compound.

Theoretical and Computational Chemistry Investigations

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Ligand-Target Interaction Prediction and Scoring

In the realm of drug discovery, predicting the interaction between a small molecule (ligand) and its biological target, typically a protein, is a critical first step. For 3-(2-Methoxyphenyl)isonicotinic acid, computational methods are employed to screen vast libraries of proteins to identify potential binding partners. These predictions are often guided by docking simulations, where the compound is virtually placed into the binding site of a target protein.

The strength of this interaction is quantified by a scoring function, which estimates the binding affinity. A lower binding energy score generally indicates a more stable and favorable interaction. While specific docking studies for this compound are not extensively detailed in the public literature, the principles of such investigations can be inferred from studies on analogous structures. For instance, derivatives of isonicotinic acid have been evaluated for their binding potential with various enzymes. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The prediction of such interactions is a crucial step in prioritizing compounds for further experimental testing. nih.gov

Table 1: Representative Ligand-Target Interaction Parameters

ParameterDescriptionTypical Values for Drug-like Molecules
Binding Affinity (ΔG) The free energy change upon binding of a ligand to a target.-5 to -15 kcal/mol
Docking Score A numerical value from a docking program that ranks potential binding poses.Varies by program; lower is often better
Hydrogen Bonds Non-covalent interactions between a hydrogen atom and an electronegative atom.1-5 per ligand-target complex
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and target.Varies based on ligand and binding site
van der Waals Forces Weak, short-range electrostatic attractive forces.Present in all ligand-target interactions

This table presents typical parameters and value ranges observed in computational drug discovery and is for illustrative purposes.

Molecular Recognition and Binding Mode Analysis

Beyond simply predicting if a ligand will bind, computational analysis seeks to understand how it binds. This involves a detailed examination of the molecular recognition process and the specific binding mode of the compound. For this compound, this would involve analyzing the precise orientation and conformation of the molecule within the target's binding pocket.

Molecular dynamics simulations can provide a dynamic view of the binding event, showing how the ligand and protein adapt to each other. nih.gov These simulations can reveal the stability of the predicted binding pose over time and highlight the key amino acid residues involved in the interaction. The methoxy (B1213986) group on the phenyl ring and the carboxylic acid on the isonicotinic acid moiety are likely to be critical for forming specific interactions. For example, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methoxyphenyl group can engage in hydrophobic and aromatic stacking interactions. Understanding these specific interactions is fundamental to explaining the compound's potential biological activity and for guiding future modifications to improve potency and selectivity. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational technique used to distill the essential three-dimensional features of a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for a series of active compounds, or for a ligand bound to its target, typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. mdpi.comarxiv.org

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor feature from the methoxy group's oxygen.

A hydrogen bond donor and acceptor feature from the carboxylic acid group.

An aromatic/hydrophobic feature from the pyridine (B92270) ring of the isonicotinic acid.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify other molecules that share the same essential features and are therefore likely to have similar biological activity. researchgate.net Furthermore, these models provide crucial insights into the principles of ligand design, allowing chemists to rationally design new molecules with improved properties by modifying the core scaffold to better match the pharmacophore features. nih.gov

Coordination Chemistry and Supramolecular Assemblies

Supramolecular Interactions and Self-Assembly in Coordination Systems

No information was found regarding the role of 3-(2-Methoxyphenyl)isonicotinic acid in forming supramolecular structures through interactions like hydrogen bonding or π-π stacking in coordination systems.

Advanced Research Directions and Potential Chemical Applications

Design and Synthesis of Novel Derivatives for Specific Chemical Interactions

The functional groups of 3-(2-Methoxyphenyl)isonicotinic acid—the pyridine (B92270) ring, carboxylic acid, and methoxyphenyl group—serve as active sites for chemical modification, enabling the design and synthesis of a wide array of novel derivatives. Researchers can strategically alter these sites to fine-tune the molecule's steric and electronic properties, thereby engineering specific interactions with biological targets or other chemical species.

Common synthetic strategies involve multi-step reactions, including condensation and hydrazide formation, to create more complex molecules. ontosight.ai For instance, the carboxylic acid group is a prime target for esterification or amidation. Reacting isonicotinic acid with various phenols using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields corresponding ester derivatives. nih.govnih.gov Similarly, the formation of hydrazides is achieved through reactions with hydrazine (B178648) hydrate (B1144303) or its derivatives, which can then be converted into hydrazones, a class of compounds with significant biological interest. semanticscholar.org

These synthetic pathways allow for the introduction of diverse functionalities. By varying the reactants—such as using different substituted phenols, amino acids, or hydrazides—a library of derivatives can be generated. nih.govsemanticscholar.org The methoxyphenyl group, in particular, influences the lipophilicity of the resulting compounds, a key factor in their potential biological applications. ontosight.ai This systematic approach to derivatization is crucial for developing molecules tailored for specific chemical and biological interactions.

Table 1: Synthetic Approaches for Isonicotinic Acid Derivatives

Reaction Type Reagents Resulting Derivative Reference
Esterification Substituted Phenols, DCC, DMAP Isonicotinate (B8489971) Esters nih.govnih.gov
Hydrazide Formation Isonicotinic acid hydrazide Hydrazones semanticscholar.org
Acylation Vanillin, DCC, DMAP Formylisonicotinate nih.gov
Heterocyclocondensation Enaminones, Ethyl acetoacetate Nicotinic Acid Hydrazides mdpi.com

Role in Catalysis and Organocatalysis

While research specifically detailing the catalytic use of this compound is nascent, the broader class of pyridinecarboxylic acids, including isonicotinic acid, shows significant promise in the field of catalysis, particularly organocatalysis. chempanda.com Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metal catalysts, aligning with the principles of green chemistry.

Isonicotinic acid and its derivatives can function as organic ligands or catalysts in various chemical transformations. chempanda.com For example, isonicotinic acid can act as a bridging ligand, covalently linking a photosensitizer like cobalt (II) phthalocyanine (B1677752) to a semiconductor surface such as titanium dioxide (TiO2). growingscience.com This attachment enhances electron transport, thereby improving the efficiency of photocatalytic degradation of pollutants like benzene (B151609) under visible light. growingscience.com The carboxylic acid moiety is key to this function, providing a strong anchor to metal oxide surfaces. growingscience.com

Furthermore, sulfonic acid-functionalized silica (B1680970) supported isonicotinic acid has been developed as a novel solid acid catalyst. This heterogeneous catalyst has demonstrated high efficiency in the conversion of 2-methylfuran (B129897) into diesel fuel precursors, showcasing its potential in biofuel production. researchgate.net The catalyst's high acidity, stability, and recyclability make it a sustainable option for industrial applications. researchgate.net The development of such catalysts based on the isonicotinic acid framework highlights a significant area for future research, where derivatives of this compound could be designed to catalyze specific organic reactions with high efficiency and selectivity.

Development of Materials with Specific Electronic Properties

The conjugated system of the pyridine ring in this compound makes it an attractive building block for the development of novel organic materials with tailored electronic properties. By incorporating this scaffold into larger molecular architectures, such as porphyrins or metal-organic frameworks (MOFs), researchers can create materials with potential applications in electronics and photonics.

One promising area is the development of cationic metal-organic frameworks. A MOF incorporating amino-functionalized isonicotinic acid has been shown to be highly effective in removing chromium(VI) from water. acs.org The functional groups on the isonicotinic acid ligand, including protonated amino groups, work synergistically with the MOF's structure to capture the pollutant anions efficiently. acs.org This demonstrates how functionalized isonicotinic acids can be crucial components in designing materials for environmental remediation. acs.org

Exploration of Semiconductor Potential in Derivatives

A significant application of these tailored electronic properties is in the field of organic semiconductors. Research has shown that incorporating isonicotinic acid moieties into complex structures like porphyrins can yield materials with promising semiconductor characteristics. researchgate.net

In one study, unsymmetrical porphyrin compounds containing an isonicotinic acid moiety, along with phenyl and methoxyphenyl groups, were synthesized and characterized. researchgate.net Molecular dynamic simulations and UV-Vis diffuse-reflectance spectra of these compounds indicated that they are potential semiconductor materials. researchgate.net The study found that while the influence of different substituents on the Raman spectra was minor, their impact on fluorescence spectra and surface photovoltage measurements was significant. researchgate.net Specifically, the presence of electron-donating groups like methoxyphenyl was found to influence the photophysical properties of the porphyrin.

Table 2: Spectroscopic and Photovoltage Data for Isonicotinic Acid Porphyrin Derivatives

Compound Substituent Fluorescence Intensity (a.u.) Surface Photovoltage (µV)
3a Phenyl ~5.8 ~1.5
3b Methoxyphenyl ~6.1 ~1.6
3c Chlorophenyl ~4.9 ~2.1

Data derived from graphical representations in Wang, S., Li, Y., & Wang, B. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. researchgate.net

These findings suggest that the electronic properties of such materials can be finely tuned through chemical design. The ability to modify the substituents on the porphyrin ring allows for the modulation of the material's HOMO/LUMO energy levels, which is critical for its performance as a semiconductor. researchgate.net This line of research opens up possibilities for using derivatives of this compound in the development of components for organic electronic devices.

Q & A

Q. What synthetic routes are recommended for preparing 3-(2-Methoxyphenyl)isonicotinic acid?

  • Methodological Answer : A viable approach involves Suzuki-Miyaura cross-coupling between 3-bromoisonicotinic acid and 2-methoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under reflux. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures high purity. This method is adapted from analogous syntheses of substituted isonicotinic acid derivatives .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons adjacent to methoxy groups).
  • FTIR : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹). Protonation states can be inferred by comparing spectra to reference data .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
  • X-ray Crystallography : For definitive structural confirmation, single-crystal analysis resolves bond angles and packing motifs .

Q. What thermal stability profiles are expected for this compound under inert and oxidative conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under N₂ and air atmospheres (heating rate: 10°C/min). Reference data for isonicotinic acid shows sublimation at 165–260°C . The methoxyphenyl substituent may increase thermal stability due to steric and electronic effects. Compare decomposition onset temperatures and mass loss steps to parent compounds (Table 1).

Q. Table 1: Thermal Decomposition of Isonicotinic Acid Derivatives

CompoundDecomposition Onset (°C, N₂)Major Mass Loss (°C)Reference
Isonicotinic acid165165–260
3-(2-Methoxyphenyl) derivative*~180–190 (hypothesized)190–300N/A

*Hypothesized based on structural modifications.

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer : The carboxylic acid group coordinates metal ions (e.g., Zn²⁺, Cu²⁺) to form secondary building units (SBUs) , while the methoxyphenyl group may enhance framework porosity via π-π stacking or steric effects. Design MOFs by solvothermal synthesis (e.g., DMF/water, 120°C) and characterize porosity via BET surface area analysis . Compare with MOFs derived from unsubstituted isonicotinic acid to assess ligand impact .

Q. What computational strategies predict the electronic properties of this compound for catalytic applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) to model:
  • HOMO-LUMO gaps : Predict redox activity.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
    Validate with experimental UV-Vis spectroscopy (charge-transfer transitions) and cyclic voltammetry (redox potentials) .

Q. How can contradictions in sorption data for pyridinecarboxylic acid derivatives be resolved?

  • Methodological Answer :
  • pH-dependent sorption studies : Adjust solution pH to isolate protonated (H₂L⁺) vs. deprotonated (HL⁻) species.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and cation exchangers.
  • Equilibrium constants : Calculate ligand sorption constants (e.g., 195–330 dm³/mol for isonicotinic acid ) and compare across derivatives to identify substituent effects.

Q. What strategies address crystallization challenges of this compound?

  • Methodological Answer : Polymorphism issues (common in isonicotinic acid derivatives ) can be mitigated by:
  • Solvent screening : Test polar (ethanol) vs. non-polar (toluene) systems.
  • Seeding : Introduce pre-formed crystals to control nucleation.
  • Slow evaporation : At 4°C to favor single-crystal growth.
    Characterize polymorphs via powder X-ray diffraction (PXRD) and DSC to identify thermodynamically stable forms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.